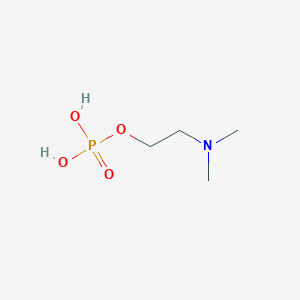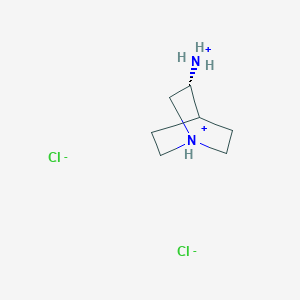
N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate is a chemical compound known for its utility in organic synthesis, particularly in peptide coupling reactions. It is a white to almost white crystalline powder with the molecular formula C10H16F6N3OPS and a molecular weight of 371.28 g/mol .
Mécanisme D'action
Target of Action
The primary target of HOTT is carboxylic acid groups present in various biological molecules . It acts as a coupling reagent, facilitating the formation of peptide bonds and amidation reactions .
Mode of Action
HOTT interacts with its targets by acting as a coupling reagent. In a typical procedure, a solution of the carboxylic acid and HOTT in DMF is stirred at room temperature . This leads to the formation of peptide bonds or amides, depending on the nature of the reactants .
Biochemical Pathways
The exact biochemical pathways affected by HOTT depend on the specific reactants involved. It plays a crucial role in peptide synthesis, enabling the formation of peptide bonds that are essential for protein structure and function . It is also used in the synthesis of hindered Barton esters from hindered carboxylic acid precursors .
Result of Action
The result of HOTT’s action is the formation of peptide bonds or amides . This can lead to the synthesis of complex proteins or other biological molecules, depending on the reactants involved. In the case of hindered Barton esters, HOTT enables their formation from hindered carboxylic acid precursors .
Action Environment
The action of HOTT can be influenced by various environmental factors. For instance, the reaction typically takes place in DMF at room temperature . Additionally, HOTT should be stored under inert gas at temperatures below 0°C to prevent decomposition . It should also be protected from moisture and heat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate typically involves the reaction of N,N,N’,N’-tetramethylthiourea with 2-chloropyridine N-oxide in the presence of hexafluorophosphoric acid. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids to react with amines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include carboxylic acids and amines. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The presence of a base, such as N-methylmorpholine, can enhance the reaction efficiency .
Major Products Formed: The major products formed from reactions involving N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate are peptides and peptide derivatives. The compound effectively facilitates the formation of amide bonds, which are crucial in peptide synthesis .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate is widely used as a coupling reagent in peptide synthesis. It is valued for its high efficiency and ability to produce peptides with minimal racemization .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways .
Medicine: In medicinal chemistry, peptides synthesized using N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate are explored for their therapeutic potential. These peptides can act as drugs or drug candidates for various diseases, including cancer and infectious diseases .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications. Its efficiency and reliability make it a preferred choice for peptide manufacturing .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N,N’,N’-Tetramethyl-O-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate
- N,N,N’,N’-Tetramethyl-S-(2-oxido-1-pyridyl)thiuronium hexafluorophosphate
- N,N,N’,N’-Tetramethyl-S-(1-oxido-3-pyridyl)thiuronium hexafluorophosphate
Uniqueness: N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate is unique due to its high efficiency in peptide coupling reactions and its ability to minimize racemization. Compared to similar compounds, it offers better yields and higher purity of the synthesized peptides .
Propriétés
IUPAC Name |
[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3OS.F6P/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOGEMMJHLHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-].F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3OPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441920 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212333-72-7 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)









